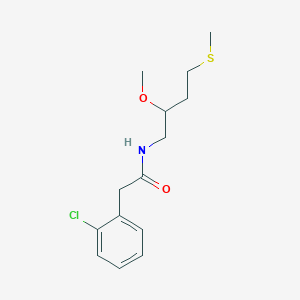
2-(2-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide, commonly known as ML352, is a synthetic compound that has been studied for its potential use in treating a variety of diseases. This compound has been found to have a unique mechanism of action that could make it effective in treating a range of conditions, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of ML352 involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. By inhibiting this enzyme, ML352 can prevent the growth and proliferation of cancer cells, as well as protect neurons from damage.
Biochemical and Physiological Effects:
ML352 has been found to have several biochemical and physiological effects, including the inhibition of NMT activity, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using ML352 in lab experiments is its specificity for NMT, which allows for targeted inhibition of this enzyme. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on ML352, including the development of more potent and selective NMT inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its neuroprotective effects in animal models of neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of ML352 and its potential therapeutic applications.
Synthesis Methods
The synthesis of ML352 involves several steps, including the reaction of 2-chlorobenzoyl chloride with 2-amino-4-methylsulfanylbutanol to form 2-(2-chlorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide. This compound is then converted to ML352 through the use of acetic anhydride and triethylamine.
Scientific Research Applications
ML352 has been studied extensively for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells in vitro. In addition, this compound has also been found to have neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2S/c1-18-12(7-8-19-2)10-16-14(17)9-11-5-3-4-6-13(11)15/h3-6,12H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUMHOGWWHGPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797428.png)
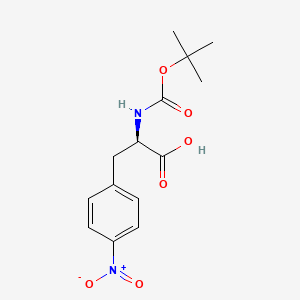
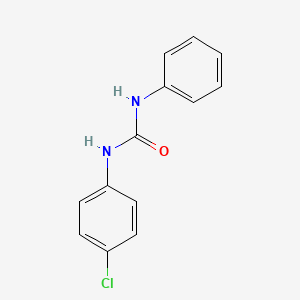

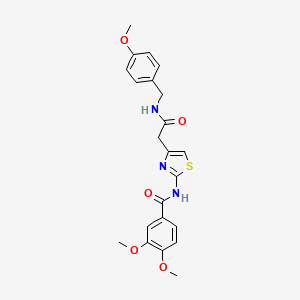
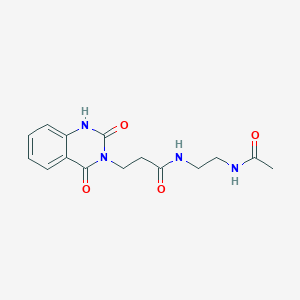
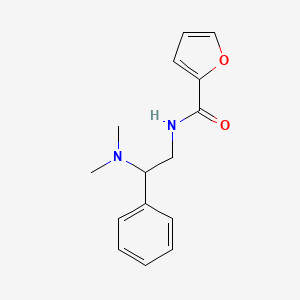
![[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone](/img/structure/B2797441.png)
![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2797442.png)
![tert-butyl N-[trans-4-amino-3-piperidyl]carbamate](/img/structure/B2797443.png)
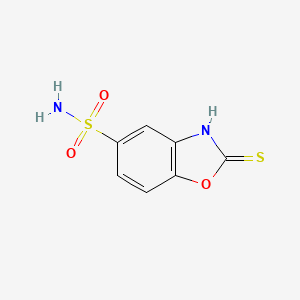

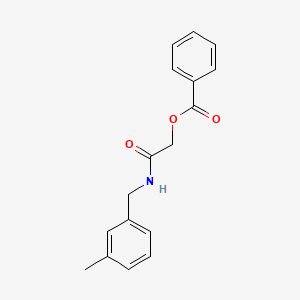
![2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797449.png)